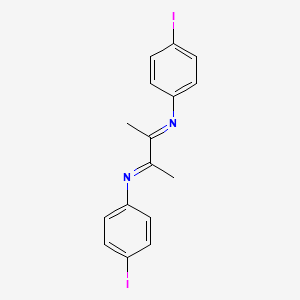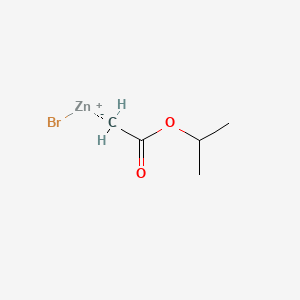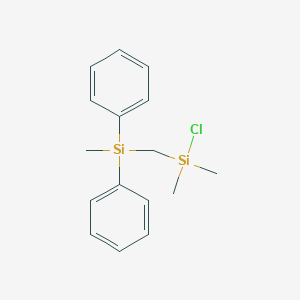
2,3-Bis(4-iodophenyl)imino-butane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis(4-iodophenyl)imino-butane, also known as 2,3-diiodo-4-phenylbutan-2-ylidene, is an organoiodine compound that has a wide range of applications in scientific research. It is a white, crystalline solid that is insoluble in water and soluble in organic solvents. Its chemical formula is C10H10I2. This compound has a variety of uses in organic synthesis, biochemistry, and drug development.
科学的研究の応用
2,3-Bis(4-iodophenyl)imino-butane has a wide range of applications in scientific research. It has been used in the synthesis of organic compounds, such as polymers and heterocyclic compounds. It has also been used as a reagent in the synthesis of pharmaceuticals, such as antimalarial drugs and HIV inhibitors. This compound has also been used as a catalyst in the synthesis of a variety of organic compounds, such as esters and amides.
作用機序
2,3-Bis(4-iodophenyl)imino-butane acts as an electron-withdrawing group, which makes it an effective catalyst in organic synthesis. It can also be used as a Lewis acid to facilitate the formation of covalent bonds between two molecules. In addition, it can act as a nucleophile in nucleophilic substitution reactions, allowing for the formation of new molecules.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of bacteria, as well as to reduce the activity of certain enzymes involved in the metabolism of carbohydrates and lipids. In addition, it has been shown to reduce the activity of certain types of cancer cells.
実験室実験の利点と制限
2,3-Bis(4-iodophenyl)imino-butane has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable in air and light. In addition, it is soluble in a variety of organic solvents, making it easy to use in a wide range of laboratory applications. However, it is important to note that this compound is toxic and should be handled with care.
将来の方向性
2,3-Bis(4-iodophenyl)imino-butane has a wide range of potential applications in the future. It could be used in the synthesis of novel pharmaceuticals and other organic compounds. In addition, it could be used to study the effects of electron-withdrawing groups on biochemical and physiological processes. Furthermore, it could be used as a catalyst in the synthesis of new materials, such as polymers and heterocyclic compounds. Finally, it could be used to study the effects of organoiodine compounds on the environment.
合成法
2,3-Bis(4-iodophenyl)imino-butane can be synthesized through a simple two-step process. The first step involves the reaction of 4-iodophenol with sodium hydroxide to form a sodium salt. The second step involves the reaction of this sodium salt with butan-2-ylidene in the presence of a base, such as potassium carbonate, to form the desired product. This method can be used to synthesize a variety of organoiodine compounds, such as this compound-phenylbutan-2-ylidene.
特性
IUPAC Name |
2-N,3-N-bis(4-iodophenyl)butane-2,3-diimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14I2N2/c1-11(19-15-7-3-13(17)4-8-15)12(2)20-16-9-5-14(18)6-10-16/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVTWQZQBKDBDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)I)C(=NC2=CC=C(C=C2)I)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14I2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![2-Chloromethyl-4,6-dimethoxy-[1,3,5]triazine](/img/structure/B6360342.png)

